molecular formula C15H21NO5S2 B7833020 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833020
M. Wt: 359.5 g/mol
InChI Key: RJKQZAZKXGZHQP-GJZGRUSLSA-N
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Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, an ethoxyphenyl group, and an allyl amine group, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c1-3-9-16-14-10-22(17,18)11-15(14)23(19,20)13-7-5-12(6-8-13)21-4-2/h3,5-8,14-16H,1,4,9-11H2,2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKQZAZKXGZHQP-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring, sulfonylation, and the introduction of the allyl amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The allyl amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted amines, which can be further utilized in various chemical processes.

Scientific Research Applications

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrothiophene derivatives with sulfonyl and amine groups. Examples include:

  • (3S,4R)-N-benzyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-cycloheptyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

The uniqueness of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific structural features, such as the allyl amine group and the ethoxyphenyl sulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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